molecular formula C37H47N5O6S B10849955 (R)-3-((2S,3S)-3-(2-(4-(2-aminoethylamino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide

(R)-3-((2S,3S)-3-(2-(4-(2-aminoethylamino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide

Cat. No.: B10849955
M. Wt: 689.9 g/mol
InChI Key: KGNXIOMLRKTRJD-ZYOXRPPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KNI-10737 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of peptide bonds and the incorporation of specific functional groups to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of KNI-10737 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product. The use of automated reactors and continuous flow systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: KNI-10737 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

KNI-10737 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study protease inhibition and to develop new synthetic methodologies.

    Biology: It is employed in research to understand the role of proteases in various biological processes.

    Medicine: KNI-10737 is investigated for its potential therapeutic applications in treating diseases such as malaria and viral infections.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

KNI-10737 exerts its effects by inhibiting specific proteases, such as plasmepsins, which are involved in the degradation of hemoglobin in malaria parasites. The compound binds to the active site of the protease, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition disrupts the life cycle of the parasite, leading to its death .

Molecular Targets and Pathways: The primary molecular targets of KNI-10737 are the plasmepsins in Plasmodium falciparum. The compound interacts with key amino acid residues in the active site of the protease, forming stable complexes that inhibit its activity .

Comparison with Similar Compounds

KNI-10737 stands out due to its high inhibitory activity and broad-spectrum efficacy against various proteases, making it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C37H47N5O6S

Molecular Weight

689.9 g/mol

IUPAC Name

(4R)-3-[(2S,3S)-3-[[2-[4-(2-aminoethylamino)-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C37H47N5O6S/c1-22-16-26(39-15-14-38)17-23(2)33(22)48-20-30(44)40-28(18-24-10-6-5-7-11-24)32(45)36(47)42-21-49-37(3,4)34(42)35(46)41-31-27-13-9-8-12-25(27)19-29(31)43/h5-13,16-17,28-29,31-32,34,39,43,45H,14-15,18-21,38H2,1-4H3,(H,40,44)(H,41,46)/t28-,29+,31-,32-,34+/m0/s1

InChI Key

KGNXIOMLRKTRJD-ZYOXRPPDSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)NCCN

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NCCN

Origin of Product

United States

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